

Evidence for Gardening in Health & Well-being

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Compound Focus: Gardenin A

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Health Domain	Reported Effect Size (ES)	Confidence Interval (CI)	Population	Source & Year
Mental Health	SMD: -0.31 (Small-to-medium)	-0.97, 0.34	Adults with chronic conditions [1]	Systematic Review & Meta-Analysis (2025) [1]
General Well-being	ES: 0.55 (Medium)	0.23, 0.87	General & vulnerable populations [2] [3]	Umbrella Review & Meta-Analysis (2024) [2] [3]
Physical Health	SMD: -0.25 (Small)	-0.62, 0.11	Adults with chronic conditions [1]	Systematic Review & Meta-Analysis (2025) [1]

> **Important Note on Effect Sizes:** The 2025 review [1] uses **Standardized Mean Differences (SMD)**, where the negative value indicates a reduction in negative outcomes (e.g., lower depression scores). The 2024 review [2] [3] uses a generic **Effect Size (ES)**, where a positive value indicates an improvement in positive well-being. These are not directly comparable but both suggest a beneficial effect.

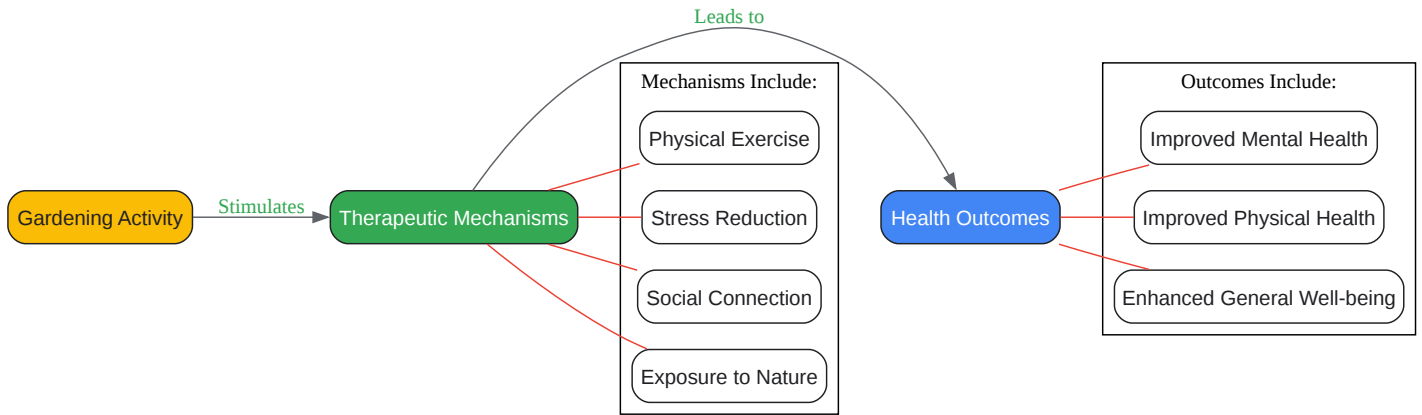
Experimental Protocols & Methodologies

The evidence is synthesized from systematic reviews that aggregate multiple primary studies. Here are the standard methodologies for this type of research:

- **Study Designs:** The evidence comes from **Randomized Controlled Trials (RCTs)** and **quasi-experimental studies** (with intervention and control groups) [1]. Some reviews also include observational data [2] [3].
- **Participant Populations:** Research often focuses on **adults (mean age ~54) with various chronic conditions**, including physical dysfunction, chronic pain, obesity, depression, anxiety, hypertension, and cognitive dysfunction [1]. Studies also include general populations and vulnerable subgroups like those with dementia [2] [3].
- **Intervention Types:** Key exposures are broadly defined as:
 - **Gardening:** Includes home gardening, allotment, and community gardening [2] [3].
 - **Horticultural Therapy (HT):** A structured, therapist-led program with defined therapeutic goals [1] [2] [3].
- **Outcome Measures:** Studies use a wide range of validated tools and metrics, including:
 - **Mental Health:** Scales for depression, anxiety, stress, and psychological well-being [1].
 - **Physical Health:** Measures like blood pressure and cognitive function tests [1].
 - **General Health & Quality of Life:** Surveys assessing overall health status, social connectedness, and quality of life [1] [2] [3].
- **Data Synthesis:** Results are pooled using **meta-analysis** with **random-effects models** to account for variation between studies. The statistical heterogeneity is typically high ($I^2 > 50%$), indicating diversity in interventions, populations, and measurements [1] [2] [3].

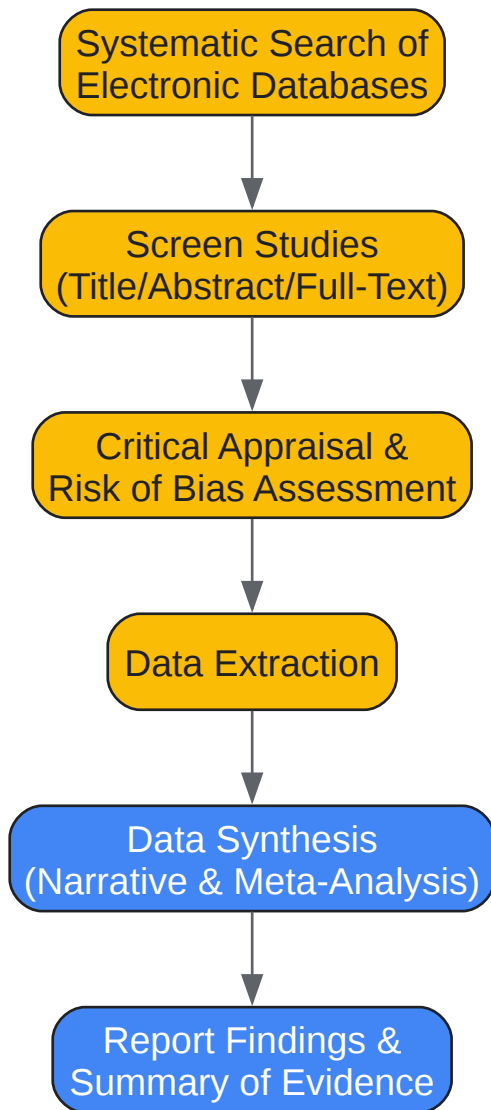
Visualizing the Therapeutic Pathway & Evidence Synthesis

The following diagrams illustrate the conceptual pathway through which gardening may impact health and the methodology used to synthesize the evidence in this guide.



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Therapeutic Mechanisms of Gardening



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Systematic Review Methodology Workflow

Interpretation for Professionals

For researchers and drug development professionals, it is crucial to interpret these findings within their context:

- **Gardening as a Complex Intervention:** Gardening is a **multi-component intervention** combining physical activity, nature exposure, and often social interaction [2] [3]. Its effects are not analogous to a single-molecule drug targeting a specific pathway.

- **Strength of Evidence:** The most consistent evidence points to benefits for **mental well-being and mental health** [1] [2] [3]. Effects on physical health, while positive, are generally smaller and less consistent [1].
- **Heterogeneity is High:** The included studies show significant variation (high I²), meaning the effect is not uniform. This cautions against broad generalizations and underscores that outcomes depend on factors like the type of gardening, duration, and participant characteristics [1] [2] [3].

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References

1. Effect of gardening activities on domains of health: a systematic review and meta-analysis | BMC Public Health | Full Text [bmcpublichealth.biomedcentral.com]
2. The impact of gardening on well-being, mental health, and quality of life: an umbrella review and meta-analysis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. The impact of gardening on well-being, mental health, and quality of life: an umbrella review and meta-analysis | Systematic Reviews | Full Text [systematicreviewsjournal.biomedcentral.com]

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